Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2

Description

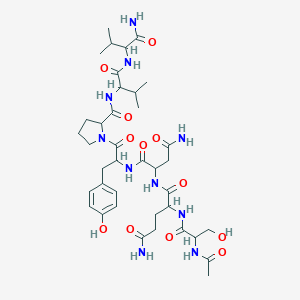

Structure

2D Structure

Properties

IUPAC Name |

2-[(2-acetamido-3-hydroxypropanoyl)amino]-N-[4-amino-1-[[1-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZIULLGTDZPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H58N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408691 | |

| Record name | Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121822-32-0 | |

| Record name | Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ac Ser Gln Asn Tyr Pro Val Val Nh2 As a Canonical Substrate for Hiv 1 Protease Research

Historical Identification and Context in HIV-1 Protease Substrate Research

Following the identification of HIV-1 as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s, intense research focused on understanding the virus's lifecycle to identify therapeutic targets. nih.gov The HIV-1 protease was quickly recognized as a vital enzyme for viral maturation, as it cleaves large Gag and Gag-Pol polyprotein precursors into functional structural proteins and enzymes. nih.govnih.gov This processing role made the protease a prime target for drug development.

The initial challenge was to characterize the protease's specificity. Researchers identified that HIV-1 protease, a member of the aspartic protease family, preferentially cleaves peptide bonds between specific amino acid residues, often between a hydrophobic residue and proline. nih.gov To study the enzyme's activity and screen for potential inhibitors, stable and specific substrates were required.

In this context, synthetic peptides mimicking the natural cleavage sites of the HIV-1 polyproteins were developed. Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 emerged from this effort, representing the cleavage site between the matrix protein (p17) and the capsid protein (p24). A seminal 1989 study on the rational design of substrate analogue inhibitors for HIV-1 protease highlighted the use of such peptides to understand enzyme-substrate interactions and to develop potent inhibitors. medchemexpress.com The specific sequence of this compound was found to be an effective substrate, allowing for detailed kinetic characterization of the protease's activity. echelon-inc.com

Application in Peptidolytic Assays for HIV-1 Protease Activity Quantification

The primary application of this compound is as a substrate in peptidolytic assays designed to measure the enzymatic activity of HIV-1 protease. medchemexpress.combiocat.com In these assays, the peptide serves as the variable substrate, and its cleavage by the protease is monitored to quantify the enzyme's efficiency and the efficacy of potential inhibitors. medchemexpress.commedchemexpress.com

The standard assay involves incubating the peptide with purified recombinant HIV-1 protease under optimized conditions (e.g., specific pH and ionic strength). The protease cleaves the peptide bond between the tyrosine (Tyr) and proline (Pro) residues. The rate of this cleavage is then measured using techniques such as High-Performance Liquid Chromatography (HPLC), which separates the intact substrate from its cleaved products. By measuring the decrease in the substrate concentration or the increase in product concentration over time, precise kinetic parameters can be determined.

Kinetic Parameters for this compound with HIV-1 Protease

| Parameter | Reported Value | Description |

|---|---|---|

| Kм (Michaelis Constant) | 5.5 mM | Indicates the substrate concentration at which the reaction rate is half of its maximum. A higher Kм suggests lower affinity. |

| kcat (Catalytic Constant) | 54 s⁻¹ | Represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. |

Data sourced from Echelon Biosciences, Inc. echelon-inc.com

These kinetic values provide a baseline for comparative studies, particularly for evaluating the potency of protease inhibitors. An effective inhibitor will compete with the substrate for binding to the enzyme's active site, leading to a measurable decrease in the rate of peptide cleavage.

Utility in High-Throughput Screening Methodologies for HIV-1 Protease Modulators (Research Context)

The search for novel HIV-1 protease inhibitors has been greatly accelerated by the development of high-throughput screening (HTS) methodologies. nih.govnih.gov These automated platforms allow for the rapid testing of thousands to millions of compounds for their ability to modulate protease activity. This compound and its derivatives are integral to many of these HTS assays.

For HTS, the basic peptidolytic assay is adapted for speed, automation, and signal detection. This often involves modifying the peptide substrate to produce a readily detectable signal upon cleavage. Common HTS assay formats include:

FRET-Based Assays: In Fluorescence Resonance Energy Transfer (FRET) assays, the peptide substrate is labeled with a fluorescent donor and a quencher molecule. nih.gov When the peptide is intact, the quencher suppresses the donor's fluorescence. Upon cleavage by HIV-1 protease, the donor and quencher are separated, resulting in a measurable increase in fluorescence. While the canonical peptide is not itself fluorescent, derivatives like DABSYL-Abu-Ser-Gln-Tyr-Pro-Ile-Val-Gln-EDANS are used in commercial FRET kits. nih.gov

Chromogenic Assays: In these assays, the substrate is modified so that its cleavage releases a chromogenic (color-producing) molecule. nih.gov For instance, a p-nitroaniline group can be attached to the C-terminus of a peptide substrate. Cleavage releases the colored p-nitroaniline, and the change in absorbance can be measured spectrophotometrically.

AlphaLISA Assays: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is another platform used for HTS of protease inhibitors. nih.gov This technology uses donor and acceptor beads that are brought into proximity by a specific molecular interaction, generating a luminescent signal. It can be adapted to monitor the inhibition of protease autoprocessing in a cellular context. nih.gov

The reliability and well-characterized kinetics of substrates like this compound provide a robust foundation for these advanced screening technologies, ensuring that the assays are specific and sensitive for identifying true inhibitors of HIV-1 protease. nih.gov

Detailed Kinetic and Mechanistic Investigations of Hiv 1 Protease Utilizing Ac Ser Gln Asn Tyr Pro Val Val Nh2

Enzyme Kinetics Analysis with Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2

Kinetic analyses using this peptide substrate have provided fundamental insights into the efficiency and behavior of HIV-1 protease under various conditions.

Studies measuring the steady-state kinetic parameters for the cleavage of this compound by HIV-1 protease have been crucial for quantifying the enzyme's catalytic efficiency. The catalytic constant (kcat), representing the turnover number, for this substrate has been reported to be in the range of 0.24 to 0.29 s⁻¹, with a corresponding free energy barrier of activation between 15.1 and 17.9 kcal·mol⁻¹. nih.gov These values are essential for comparing the enzyme's activity on different substrates and under various experimental conditions, forming a baseline for mechanistic studies. nih.govnih.govacs.org

Table 1: Steady-State Kinetic Parameters for HIV-1 Protease with this compound

| Parameter | Reported Value |

|---|---|

| kcat (s⁻¹) | 0.24 - 0.29 |

| ΔG‡ (kcal·mol⁻¹) | 15.1 - 17.9 |

Data sourced from studies on oligopeptide proteolysis by HIV-1 protease. nih.gov

The catalytic activity of HIV-1 protease is highly dependent on pH, a characteristic that reflects the ionization states of the catalytic aspartyl dyad (Asp25 and Asp125) in the active site. acs.orgresearchgate.net Studies with this compound have contributed to the classic bell-shaped pH-rate profile observed for this enzyme, which is typically active in the acidic range of pH 4.0 to 7.5. researchgate.net The pH-independent value for the solvent kinetic isotope effect on Vmax/Km (DV/K) for this substrate was determined to be 1.0. acs.org This suggests that the protonation state of the catalytic aspartic acid residues is critical for both substrate binding and the subsequent chemical reaction. researchgate.net The general mechanism holds that one aspartate is protonated and the other is deprotonated to act as a general acid and base, respectively, during catalysis. nih.gov

Isotopic Probes for Elucidating the Chemical Mechanism of HIV-1 Protease

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state of enzymatic reactions. By substituting an atom at or near the scissile bond with a heavier isotope, subtle changes in reaction rates can be measured, providing detailed information about bond formation and cleavage in the rate-limiting step.

The use of Nitrogen-15 (¹⁵N) KIEs has been pivotal in characterizing the chemical mechanism of HIV-1 protease-catalyzed hydrolysis of this compound. nih.govnih.gov These experiments measure the effect of substituting the ¹⁴N atom of the proline residue at the scissile Tyr-Pro peptide bond with ¹⁵N. nih.govnih.govnih.gov

Table 2: Nitrogen-15 Kinetic Isotope Effects for HIV-1 Protease Cleavage of this compound

| Condition | ¹⁵(V/K) Value | Interpretation |

|---|---|---|

| H₂O, pH 6.0 | 0.995 ± 0.002 | Inverse KIE; Proline nitrogen protonation in transition state. |

| D₂O, pH 6.0 | 0.992 ± 0.003 | Enhanced inverse KIE, supporting proton transfer mechanism. |

| Native Enzyme (Later Study) | 0.987 ± 0.004 | Confirms inverse KIE and proton transfer to amide nitrogen. |

Data sourced from KIE studies on HIV-1 protease. nih.govnih.gov

Nitrogen-15 Kinetic Isotope Effects on C-N Bond Cleavage[6][9][12].

Insights into Transition State Geometry and Bonding Rearrangements

The transition state of the HIV-1 protease-catalyzed reaction is a fleeting, high-energy species that is critical to the bond-breaking and bond-forming events of peptide hydrolysis. Understanding its geometry and the rearrangement of bonds is fundamental to comprehending the catalytic mechanism and for the rational design of potent inhibitors.

Theoretical and experimental studies, including the use of kinetic isotope effects (KIEs), have been instrumental in defining the structure of the rate-limiting transition state. nih.govnih.gov These investigations suggest a chemical reaction that involves several key events: the nucleophilic attack of a water molecule on the carbonyl carbon of the scissile peptide bond, the transfer of a proton to the amide nitrogen leaving group, and the subsequent cleavage of the C-N bond. nih.gov

A proposed transition structure, consistent with experimental KIE values, involves the transfer of a proton from the active site aspartic acid residue (Asp-25) to the nitrogen of the proline residue in the substrate. nih.gov This is accompanied by the formation of a partial hydrogen bond to the accepting nitrogen and a partial loss of the bond between the carbonyl carbon and the amide leaving group. nih.gov The stretching of the scissile C-N amide bond is a key feature of this transition state, indicating that its cleavage is intimately linked with the proton transfer step. nih.gov

Notably, studies comparing the native HIV-1 protease with drug-resistant variants, such as the I84V mutant, have revealed that the transition states are nearly identical. nih.gov This finding has significant implications for drug design, suggesting that a true transition-state analogue inhibitor should be effective against both wild-type and resistant forms of the enzyme. nih.gov

Solvent Kinetic Isotope Effects (H2O/D2O) on HIV-1 Protease Catalysis

Solvent kinetic isotope effect (SKIE) studies, where deuterium (B1214612) oxide (D₂O) replaces water (H₂O) as the solvent, are a powerful tool for probing the involvement of proton transfer in the rate-limiting step of an enzymatic reaction. nih.govnih.gov For HIV-1 protease, these studies have been conducted over a pH (or pD) range of 3 to 7 using oligopeptide substrates, including this compound. nih.govacs.org

The results of these experiments have provided crucial information about the catalytic mechanism. nih.gov The observed isotope effects on the maximal velocity (Vmax) of the reaction help to distinguish between different potential rate-limiting steps in the catalytic cycle. nih.govacs.org

pH-Dependent Deuterium Isotope Effects and Rate-Limiting Steps

The SKIEs for HIV-1 protease catalysis with this compound have been shown to be pH-dependent. nih.gov At high pH (or pD), the observed deuterium isotope effect on Vmax (DV) is in the range of 2.2-3.2. nih.govacs.org This significant isotope effect is consistent with a chemical step, involving proton transfer, being rate-limiting. nih.gov

However, at low pH (or pD), the value of DV decreases to 1.5-1.7. nih.govacs.org This attenuation of the isotope effect suggests a change in the rate-limiting step. nih.gov It is proposed that at lower pH, a physical step, such as the release of a product or an enzyme isomerization, becomes at least partially rate-limiting. nih.govacs.org This change in the rate-determining step is a key feature of the catalytic mechanism of HIV-1 protease.

| pH Condition | Deuterium Isotope Effect on Vmax (DV) | Implied Rate-Limiting Step |

| High pH(D) | 2.2 - 3.2 | Chemical Step (Proton Transfer) |

| Low pH(D) | 1.5 - 1.7 | Product Release or Enzyme Isomerization |

Assessment of Proton Transfer in the Rate-Limiting Chemical Step

Proton inventory studies, which examine the effect of varying the mole fraction of D₂O in the solvent on the reaction rate, provide further detail on the nature of proton transfer in the transition state. nih.gov For the hydrolysis of this compound by HIV-1 protease, the proton inventory data are consistent with the concerted transfer of two protons in the transition state of the rate-limiting chemical step. nih.govacs.org

This step is believed to be the collapse of an enzyme-bound amide hydrate (B1144303) intermediate to form the final carboxylic acid and amine products. nih.govacs.org The involvement of two protons in this process highlights the intricate acid-base catalysis performed by the two catalytic aspartyl residues in the active site of HIV-1 protease. acs.org

Oxygen-18 Isotope Exchange Studies for Intermediate Characterization

Oxygen-18 (¹⁸O) isotope exchange studies are a powerful technique used to detect and characterize reaction intermediates that are in equilibrium with the reactants. In the context of HIV-1 protease, these experiments have provided compelling evidence for the formation of a specific type of intermediate during the catalytic cycle.

When the hydrolysis of a peptide substrate is carried out in water enriched with ¹⁸O (H₂¹⁸O), the incorporation of the heavy isotope into the unreacted substrate can be monitored. acs.org The observation of such an exchange provides strong evidence for the formation of a reversible, enzyme-bound intermediate. acs.org

Evidence for an Enzyme-Bound Amide Hydrate Intermediate

Studies using ¹⁸O-labeled water have demonstrated that ¹⁸O is incorporated into the reformed peptide substrate during the HIV-1 protease-catalyzed reaction. acs.org This finding is in accord with the formation of a kinetically competent, enzyme-bound amide hydrate intermediate. acs.org This tetrahedral intermediate is formed by the nucleophilic attack of a water molecule on the carbonyl carbon of the scissile peptide bond. nih.gov

Reversibility of Intermediate Formation in the Catalytic Cycle

The ability to trap and observe such a reaction intermediate, even transiently, offers a unique window into the catalytic mechanism. nih.gov The characterization of this intermediate, including its geometry and interactions with the enzyme's active site residues, is crucial for a complete understanding of how HIV-1 protease achieves its remarkable catalytic efficiency. nih.gov

Postulated Catalytic Mechanisms for HIV-1 Protease Based on Isotope Effects

The cleavage of the peptide bond in substrates like this compound by HIV-1 protease is a complex process. Kinetic isotope effect (KIE) studies, which measure the change in reaction rate upon isotopic substitution at or near the scissile bond, have been instrumental in elucidating the intricate details of the catalytic mechanism. These studies provide insights into the transition state structure and the sequence of bond-making and bond-breaking events.

Models of Concerted Proton Transfer in the Transition State

One of the central questions in the HIV-1 protease catalytic mechanism is the timing of proton transfers relative to the nucleophilic attack of the water molecule on the carbonyl carbon of the peptide bond. A concerted mechanism proposes that the nucleophilic attack and proton transfer occur simultaneously in a single transition state.

Several kinetic isotope effect studies support a concerted mechanism for the hydrolysis of peptide substrates by HIV-1 protease. pnas.orgutexas.edu In this model, a water molecule, activated by the deprotonated Asp25 residue, attacks the carbonyl carbon of the scissile peptide bond. Simultaneously, the protonated Asp25' residue donates a proton to the amide nitrogen of the leaving group. utexas.eduacs.org This concerted process avoids the formation of a high-energy, unstable tetrahedral intermediate with a negatively charged oxygen (oxyanion) and a protonated nitrogen.

Evidence for a concerted mechanism comes from the observation of significant primary ¹⁴C and ¹⁵N kinetic isotope effects. pnas.org The ¹⁴C KIE indicates that the carbon of the scissile carbonyl group undergoes a change in bonding in the rate-limiting step, as expected for nucleophilic attack. The ¹⁵N KIE suggests that the bonding to the amide nitrogen is also changing in the transition state, consistent with protonation and C-N bond cleavage occurring concurrently. pnas.orgacs.org

Neutron crystallography studies have also provided insights into the protonation states of the catalytic aspartate residues, which is crucial for the concerted mechanism. nih.gov These studies help to visualize the hydrogen bonding network within the active site that facilitates the proton transfers. nih.gov

The table below summarizes representative kinetic isotope effects measured for a heptapeptide (B1575542) substrate, providing evidence for the concerted nature of the transition state.

| Isotope Substitution | Measured KIE (V/K) | Interpretation |

| ¹⁴C at carbonyl carbon | 1.029 ± 0.003 | Indicates significant C-O bond formation in the transition state. |

| ¹⁵N at amide nitrogen | 0.987 ± 0.004 | Suggests N-protonation and C-N bond cleavage are part of the rate-limiting step. |

| ³H at β-carbon of Pro | 0.968 ± 0.001 | A secondary KIE reflecting changes in hyperconjugation upon rehybridization of the carbonyl carbon. |

| ¹⁸O in carbonyl oxygen | 0.999 ± 0.003 | Small effect, suggesting little change in bonding to the carbonyl oxygen in the transition state. |

Data adapted from a study on a similar heptapeptide substrate. pnas.org

Proposed Sequences of Intermediate Formation and Collapse

An alternative to the fully concerted mechanism is a stepwise mechanism involving the formation of a tetrahedral intermediate. In this model, the nucleophilic attack by the water molecule precedes the proton transfer and C-N bond cleavage, leading to the formation of a distinct intermediate.

Studies using solvent kinetic isotope effects and pH-rate profiles with substrates like this compound have provided evidence for the formation of a kinetically competent enzyme-bound amide hydrate intermediate. acs.org The collapse of this intermediate is proposed to be the rate-limiting chemical step in the reaction pathway. acs.org

The proposed sequence is as follows:

Intermediate Formation: The activated water molecule attacks the carbonyl carbon of the peptide substrate, forming a tetrahedral gem-diol intermediate. acs.org

Intermediate Collapse: This intermediate then collapses through a series of steps involving proton transfers, ultimately leading to the cleavage of the C-N bond and the release of the two peptide fragments. pnas.org

Kinetic isotope effect studies have been used to distinguish between different potential rate-limiting steps within this sequence, such as proton transfer to the leaving nitrogen, breakage of the C-N bond, or a concerted N-protonation and C-N bond breakage. pnas.org The observed inverse primary ¹⁵N kinetic isotope effect has been interpreted in some studies to support a mechanism where proton tunneling to the nitrogen of the tetrahedral intermediate contributes to rate acceleration. acs.org

Computational studies, including quantum mechanical (QM) calculations, have been employed to model the energies of possible intermediates and transition states, further refining the proposed sequences. acs.org These theoretical approaches, when combined with experimental KIE data, provide a more detailed picture of the reaction coordinate.

The following table presents data from a study that investigated the proteolysis of various oligopeptide substrates, including this compound, and calculated the free energy barriers, which are related to the formation and collapse of intermediates.

| Substrate | kcat (s⁻¹) | Free Energy Barrier (kcal·mol⁻¹) |

| This compound | 0.24 - 0.29 | 15.1 - 17.9 |

| Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 | 0.24 - 0.29 | 15.1 - 17.9 |

| Ac-Ser-Gln-Ser-Tyr-Pro-Val-Val-NH2 | 0.24 - 0.29 | 15.1 - 17.9 |

Data derived from experimental kinetic data. nih.gov

Ultimately, while both concerted and stepwise mechanisms have supporting evidence, the true catalytic process may involve a continuum between these two extremes, with the exact nature of the transition state being highly dependent on the specific substrate and the dynamic motions of the enzyme. yu.edu

Substrate Specificity and Structure Activity Relationships of Ac Ser Gln Asn Tyr Pro Val Val Nh2 Analogues

Analysis of the P4-P3-P2-P1-P1'-P2'-P3'-P4' Subsite Occupancy and Interaction with HIV-1 Protease

For the substrate Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, the occupancy of the subsites can be analyzed as follows:

P4 (Ser): The S4 subsite of HIV-1 protease generally prefers smaller, polar, or hydrophilic residues. nih.gov The serine at this position can form favorable interactions. Studies have shown that a P4 serine can sometimes form a hydrogen bond with the P2 asparagine, contributing positively to the cleavage rate. nih.gov

P2 (Asn): The S2 subsite is a critical determinant of specificity and often shows a preference for specific polar interactions. nih.govumassmed.edu The asparagine at the P2 position is crucial, particularly when a proline is at P1'. In such cases, the P2 side chain interacts with a polar region in the S2 subsite. nih.gov

P1 (Tyr): The S1 subsite is large and hydrophobic, showing a strong preference for aromatic residues like tyrosine or phenylalanine. mdpi.comnih.gov The tyrosine at P1 fits snugly into this pocket, forming significant hydrophobic interactions that anchor the substrate for cleavage.

P1' (Pro): The S1' subsite accommodates the proline residue. The Tyr-Pro cleavage site is classified as a "type 1" cleavage site, which is a characteristic feature of HIV-1 protease specificity. mdpi.com The presence of proline at P1' imposes significant steric constraints that influence the conformation of the flanking residues. nih.gov

P2' (Val): When P1' is proline, the P2' residue interacts with a hydrophobic region of the S2' subsite. nih.gov The valine at this position provides favorable hydrophobic contacts.

P3' (Val): The S3' subsite, similar to S3, can accommodate various hydrophobic residues, and the valine at P3' contributes to the binding.

Impact of Amino Acid Substitutions on HIV-1 Protease Recognition and Cleavage Efficiency (Hypothetical/General Research)

The efficiency of cleavage by HIV-1 protease is highly sensitive to the amino acid sequence of its substrate. mdpi.com Altering even a single amino acid can dramatically change the kinetic parameters (Kₘ and kcat), which respectively reflect the substrate's binding affinity and the rate of catalysis.

The Tyr-Pro bond is an unusual peptide linkage that HIV-1 protease is specifically adapted to cleave. nih.gov This represents a type 1 cleavage site. mdpi.com The enzyme's ability to hydrolyze this bond is a key part of its function in processing viral polyproteins. Modifying the residues at this scissile bond has profound kinetic consequences:

P1 Position: Replacing Tyrosine (Tyr) with other amino acids can significantly alter cleavage. While another aromatic residue like Phenylalanine (Phe) is well-tolerated, substitution with smaller or charged residues would likely decrease binding affinity (increase Kₘ) and reduce catalytic efficiency (decrease kcat) due to the loss of favorable hydrophobic interactions in the S1 pocket. mdpi.com

P1' Position: The Proline (Pro) at P1' is a key recognition element for type 1 sites. mdpi.com Substituting proline with other residues, especially large hydrophobic ones like leucine (B10760876) or isoleucine, can shift the cleavage preference to a "type 2" site, altering the conformational requirements for the P2 and P2' residues. nih.govnih.gov Replacing proline with a small residue like glycine (B1666218) can severely inhibit or prevent cleavage altogether, as seen in studies of other substrate sequences. mdpi.com

Similarly, the C-terminal amidation (NH₂) of the final Valine residue is a common modification in synthetic peptide substrates. This amidation neutralizes the negative charge of the C-terminal carboxyl group. This makes the peptide more closely resemble the internal peptide bonds of a larger protein, which is the natural context for the protease. This modification can enhance the substrate's stability against carboxypeptidases and may improve its binding affinity and solubility. echelon-inc.com

Table 1: Hypothetical Impact of Amino Acid Substitutions on Cleavage Efficiency of this compound This table presents a generalized and hypothetical summary based on known HIV-1 protease specificity.

| Position | Original Residue | Substitution Example | Expected Impact on kcat/Kₘ | Rationale |

|---|---|---|---|---|

| P4 | Ser | Val | Decrease | S4 subsite prefers smaller, polar residues over larger hydrophobic ones. nih.gov |

| P2 | Asn | Gln | Moderate Decrease | S2 subsite has specific polar requirements; Gln is larger than Asn. nih.gov |

| P1 | Tyr | Ala | Significant Decrease | Loss of critical hydrophobic interactions in the large S1 pocket. mdpi.com |

| P1' | Pro | Gly | Significant Decrease | Loss of specific steric interactions required for type 1 cleavage. mdpi.com |

Comparative Studies with Other HIV-1 Protease Oligopeptide Substrates (e.g., Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2)

Comparing the cleavage of this compound with that of other oligopeptide substrates provides valuable information on the determinants of protease specificity. For instance, comparing it with a related peptide, Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, highlights the importance of the P2 and P4 positions.

In the analogue, the P4 residue is Serine and the P3 residue is Alanine. However, a more illustrative comparison can be made with a substrate where the N-terminal residues differ more significantly, such as a hypothetical Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 . In this context, the key differences would be at the P4 (Ser vs. Ala) and P3 (Gln vs. Arg) positions relative to a different substrate entirely. A more direct and studied comparison involves the naturally occurring matrix/capsid cleavage site, which has a Val-Ser-Gln-Asn-Tyr↓Pro-Ile-Val sequence. nih.gov

When comparing this compound with an analogue like Ac-Val -Ser -Gln-Asn-Tyr-Pro-Val-Val-NH2, the changes at P4 and P3 would influence cleavage kinetics. HIV-1 protease often prefers smaller, hydrophilic residues at P4 and P2, a preference that distinguishes it from other retroviral proteases like MMLV PR, which favors branched-chain amino acids at these positions. mdpi.com Therefore, the substitution of Ser at P4 with a larger residue could negatively impact cleavage efficiency.

Table 2: Comparative Kinetic Parameters of HIV-1 Protease Substrates This table provides a conceptual comparison based on published data for similar substrates. Actual values for these specific peptides may vary.

| Substrate Sequence | Key Difference | Relative Kₘ | Relative kcat | Relative kcat/Kₘ (Cleavage Efficiency) |

|---|---|---|---|---|

| This compound | Reference Substrate | 1.0 | 1.0 | 1.0 |

| Ac-Val -Gln-Asn-Tyr-Pro-Val-Val-NH2 | P4: Ser → Val | Likely Higher | Likely Lower | Lower |

| Ac-Ser-Gln-Asn-Ala -Pro-Val-Val-NH2 | P1: Tyr → Ala | Significantly Higher | Significantly Lower | Much Lower |

Development of Structure-Activity Relationship (SAR) Maps for Substrate Optimization and Inhibitor Design

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug design. nih.govmdpi.comfrontiersin.org By systematically modifying the structure of a lead compound—in this case, a substrate peptide—and measuring the effect of each modification on its biological activity (i.e., cleavage kinetics), researchers can build a comprehensive map of the chemical features required for optimal interaction with the target enzyme. nih.govplos.org

The development of SAR maps for HIV-1 protease substrates involves:

Synthesis of Analogues: A library of peptides is synthesized where each position (P4 to P4') is systematically substituted with a wide variety of amino acids (hydrophobic, hydrophilic, charged, small, large). nih.gov

Kinetic Analysis: Each analogue is tested as a substrate for HIV-1 protease, and its kinetic parameters (Kₘ and kcat) are determined. mdpi.com

Data Correlation: The kinetic data are correlated with the physicochemical properties (e.g., size, hydrophobicity, charge) of the substituted amino acids at each position.

SAR Map Generation: This correlation allows for the creation of an SAR map that summarizes the preferred properties for each subsite (S4 to S4'). This map is a crucial tool for inhibitor design.

For example, the SAR map for HIV-1 protease clearly indicates a strong preference for large hydrophobic residues in the S1 subsite and specific polar interactions in the S2 subsite. mdpi.comnih.gov This knowledge was instrumental in designing all currently approved protease inhibitors, which are substrate mimics that incorporate chemical groups with these optimal properties to ensure tight binding to the enzyme's active site. nih.govnih.gov The goal of inhibitor design is to create a molecule that fits perfectly within the "substrate envelope"—the consensus volume occupied by natural substrates—to achieve high potency and a high barrier to the development of drug resistance. nih.gov

Table 3: Conceptual Structure-Activity Relationship (SAR) Map for HIV-1 Protease Subsites

| Subsite | Preferred Residue Properties | Role in Binding/Cleavage | Implication for Inhibitor Design |

|---|---|---|---|

| S4 | Small, Hydrophilic (e.g., Ser, Ala) | Contributes to positioning the N-terminal part of the substrate. nih.gov | Incorporate small, polar moieties. |

| S3 | Flexible; can accommodate various residues | General binding affinity. | Less critical for specificity, offers flexibility in design. |

| S2 | Polar, capable of H-bonding (e.g., Asn, Gln) | Major determinant of specificity, especially for type 1 sites. nih.gov | Design groups that can form specific hydrogen bonds (e.g., with Asp30). |

| S1 | Large, Hydrophobic/Aromatic (e.g., Tyr, Phe) | Key anchoring point, major specificity determinant. mdpi.com | Use large, non-polar groups (e.g., phenyl rings) to occupy this pocket. |

| S1' | Proline (type 1) or Hydrophobic (type 2) | Dictates the class of cleavage site and substrate conformation. mdpi.com | The non-hydrolyzable isostere mimics the transition state here. |

Table of Mentioned Compounds

| Compound Name | Description |

|---|---|

| This compound | The primary subject of this article; a synthetic octapeptide substrate for HIV-1 protease. medchemexpress.com |

| Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 | A hypothetical analogue used for comparative purposes in the text. |

| Ac-Val-Gln-Asn-Tyr-Pro-Val-Val-NH2 | A hypothetical analogue used in a data table to illustrate SAR principles. |

| Ac-Ser-Gln-Asn-Ala-Pro-Val-Val-NH2 | A hypothetical analogue used in a data table to illustrate SAR principles. |

| Ac-Ser-Gln-Asn-Tyr-Leu-Val-Val-NH2 | A hypothetical analogue used in a data table to illustrate SAR principles. |

Methodological Approaches in Research with Ac Ser Gln Asn Tyr Pro Val Val Nh2

Principles of Solid-Phase Peptide Synthesis for Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 Production

The production of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS), a technique that builds a peptide chain sequentially while one end is attached to an insoluble polymeric support, or resin. nih.govbachem.com This method simplifies the purification process at each step, as excess reagents and by-products are removed by simple washing and filtration. nih.govlsu.edu

The most common strategy for synthesizing a C-terminally amidated peptide like this one is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. nih.gov The synthesis begins with the C-terminal amino acid, valine, attached to a specialized resin, such as Rink Amide resin, which will yield a peptide amide upon final cleavage. researchgate.net

The SPPS cycle for each amino acid addition consists of four main steps: bachem.com

Deprotection: The temporary Fmoc protecting group on the α-amine of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). This exposes a free amine for the next coupling step.

Washing: The resin is thoroughly washed to remove the piperidine and by-products.

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, DIC/HOBt) and added in excess to the resin to form a new peptide bond. lsu.edu The reaction is driven to completion to ensure a high yield of the correct sequence.

Washing: The resin is washed again to remove excess reagents and unreacted amino acids.

This cycle is repeated for each amino acid in the sequence (Val, Val, Pro, Tyr, Asn, Gln, Ser). The side chains of amino acids like Serine (Ser), Glutamine (Gln), Asparagine (Asn), and Tyrosine (Tyr) are protected with acid-labile groups (like tBu for Ser and Tyr, and Trt for Gln and Asn) to prevent unwanted side reactions. nih.gov After the final amino acid (Serine) is coupled, the N-terminus is acetylated (Ac) to mimic the natural structure and protect it from exopeptidases. nih.gov

Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) with scavengers to prevent side reactions. researchgate.net

Analytical Techniques for Peptide Characterization in Research Settings

After synthesis and cleavage, the crude peptide must be purified and its identity confirmed. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary techniques used for this purpose. resolvemass.caresearchgate.net

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for purifying and assessing the purity of peptides. nih.gov The crude peptide mixture is separated based on the hydrophobicity of its components.

Principle: The sample is injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a gradient of water and a more nonpolar organic solvent like acetonitrile (B52724) (both often containing a small amount of an ion-pairing agent like TFA), is used to elute the components. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later.

Application: A sharp, single peak on an HPLC chromatogram indicates a high degree of purity. sigmaaldrich.com The purity is quantified by integrating the area of the main peak relative to the total area of all peaks. A purity of >95% is often required for use in sensitive enzyme assays. sigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity. resolvemass.ca

Principle: The peptide is ionized, typically using Electrospray Ionization (ESI), which is well-suited for coupling with HPLC (LC-MS). researchgate.net The ionized molecules are then guided into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

Application: The observed molecular weight of this compound (expected MW: 846.9 g/mol ) is compared to the theoretical calculated mass. echelon-inc.com A close match confirms that the correct peptide was synthesized. High-resolution mass spectrometry can also be used in conjunction with tandem MS (MS/MS) to sequence the peptide and confirm the precise order of amino acids. nih.gov

Table 1: Common Analytical Techniques for Peptide Characterization

| Technique | Purpose | Typical Parameters/Setup | Expected Result for this compound |

|---|---|---|---|

| RP-HPLC | Purity Assessment & Purification | Column: C18; Mobile Phase: Gradient of Water/Acetonitrile with 0.1% TFA; Detection: UV absorbance at ~220 nm | A single major peak, indicating >95% purity. |

| Mass Spectrometry (MS) | Identity Confirmation | Ionization: Electrospray Ionization (ESI); Analysis: Mass-to-charge (m/z) ratio measurement | Observed molecular weight matching the theoretical mass of 846.9 Da. |

| Amino Acid Analysis (AAA) | Compositional Verification | Acid hydrolysis followed by chromatography to separate and quantify individual amino acids | Confirms the correct ratio of Ser, Gln, Asn, Tyr, Pro, and Val. resolvemass.canih.gov |

Spectrophotometric and Fluorometric Assays for HIV-1 Protease Activity using Peptide Substrates

The cleavage of the Tyr-Pro bond in this compound by HIV-1 protease is the basis for several types of activity assays. These assays are essential for determining enzyme kinetics and for high-throughput screening of potential inhibitors.

Spectrophotometric Assays: These assays rely on a change in ultraviolet (UV) absorption upon peptide cleavage. One common method involves replacing the natural Tyrosine with a chromogenic analog, such as p-nitrophenylalanine (Phe(NO2)). nih.gov The cleavage of the peptide bond adjacent to this residue results in a measurable shift in the UV-Vis spectrum. nih.govnih.gov While effective, this requires a modified version of the peptide. For the native this compound substrate, the most direct spectrophotometric method involves using HPLC to separate the cleavage products (Ac-Ser-Gln-Asn-Tyr and Pro-Val-Val-NH2) from the intact substrate and quantifying the product peaks by UV absorbance. nih.gov

Fluorometric Assays: Fluorometric assays offer higher sensitivity compared to spectrophotometric methods. nih.gov These assays typically use peptide substrates modified with a fluorophore and a quencher pair, a principle known as Förster Resonance Energy Transfer (FRET). anaspec.comthermofisher.com When the peptide is intact, the quencher is close to the fluorophore, suppressing its fluorescence. thermofisher.com Upon cleavage by the protease, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. anaspec.comrndsystems.com

A different fluorometric approach uses a dansyl group attached to the N-terminus of a similar peptide substrate. nih.gov Cleavage is monitored by separating the fluorescent product from the substrate via rapid HPLC and quantifying it with a fluorescence detector. nih.gov This method offers high sensitivity, detecting product quantities as low as 0.2 pmol. nih.gov

Radiometric Assays: A highly sensitive method involves using a radiolabeled version of the substrate, such as [tyrosyl-3,5-³H]this compound. nih.gov In this assay, the uncharged substrate is cleaved to produce a radiolabeled, anionic N-terminal fragment. This charged product can be easily separated from the unreacted substrate using anion-exchange chromatography, and the amount of radioactivity is measured to determine protease activity. nih.gov This method is robust for kinetic analysis and inhibitor screening. nih.gov

Preparation and Purification of Recombinant HIV-1 Protease for Kinetic Studies

To perform kinetic studies with peptide substrates, a pure and active source of HIV-1 protease is required. The enzyme is typically produced recombinantly in bacteria, most commonly Escherichia coli. nih.govopenmicrobiologyjournal.com

The general workflow is as follows:

Cloning and Expression: The gene encoding the 99-amino acid HIV-1 protease is cloned into an expression vector, such as pET or pGEX. nih.govnih.gov This vector is then transformed into an E. coli strain like BL21(DE3). openmicrobiologyjournal.com Expression of the protease is induced, often by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). nih.gov

Isolation from Inclusion Bodies: HIV-1 protease is often expressed in an insoluble form within the bacteria, accumulating in aggregates known as inclusion bodies. nih.govopenmicrobiologyjournal.comnih.gov This is due to the protein's nature and high expression levels. The bacterial cells are lysed, and the inclusion bodies are separated from soluble proteins by centrifugation.

Solubilization and Refolding: The protease is solubilized from the inclusion bodies using strong denaturants like 8M urea (B33335) or guanidine (B92328) hydrochloride. The active enzyme is a dimer, so the denatured protein must be refolded into its active conformation. This is a critical step, often achieved by diluting the denatured protein into a specific refolding buffer, which allows the protein to correctly fold and dimerize.

Purification: The refolded, active protease is purified using a series of chromatography steps. Common techniques include:

Ion-Exchange Chromatography: Using resins like Q-Sepharose (anion exchange) or CM-cellulose (cation exchange) to separate proteins based on charge. nih.govnih.gov

Size-Exclusion Chromatography: Using resins like Sephadex G-50 or Superose 6 to separate the protease dimer from aggregates and other proteins based on size. nih.govnih.gov

Affinity Chromatography: If the protease is expressed with a fusion tag (e.g., a His-tag), Ni-NTA affinity chromatography can be used for efficient purification. nih.gov

The purity of the final enzyme preparation is assessed by SDS-PAGE, which should show a single band at the expected molecular weight of ~11 kDa. nih.govopenmicrobiologyjournal.com The specific activity of the purified enzyme is then determined using a substrate like this compound. nih.gov

Table 2: Example Purification Scheme for Recombinant HIV-1 Protease

| Step | Principle | Purpose | Purity Check |

|---|---|---|---|

| Cell Lysis & Centrifugation | Physical/Chemical Disruption | Release cellular contents and isolate insoluble inclusion bodies. | - |

| Denaturation & Refolding | Chaotropic Agents & Dilution | Solubilize the protease and allow it to regain its active dimeric structure. | Activity Assay |

| Anion Exchange Chromatography | Separation by Charge | Remove negatively charged protein contaminants. | SDS-PAGE |

| Cation Exchange Chromatography | Separation by Charge | Bind and elute the positively charged protease for further purification. nih.gov | SDS-PAGE |

| Size-Exclusion Chromatography | Separation by Size | Isolate the correctly folded protease dimer (~22 kDa) from monomers or aggregates. openmicrobiologyjournal.com | SDS-PAGE, Activity Assay |

Isotopic Labeling Strategies for Mechanistic Investigations

Isotopic labeling is a powerful tool used to probe the detailed chemical mechanism of enzyme-catalyzed reactions. For HIV-1 protease, these strategies have provided crucial insights into the roles of catalytic residues and the nature of the transition state.

Solvent Kinetic Isotope Effects (SKIEs): One common strategy is to measure the reaction rate in heavy water (D₂O) instead of normal water (H₂O). nih.gov By comparing the kinetic parameters (Vmax and Vmax/Km) in both solvents, researchers can determine if proton transfer is involved in the rate-limiting step of the reaction. Studies using this compound as a substrate have shown significant solvent isotope effects, supporting a mechanism where proton transfer is a key part of the rate-limiting chemical step. nih.gov The results are consistent with a general acid-base catalytic mechanism where the two catalytic aspartate residues (Asp25 and Asp25') mediate the hydrolysis.

¹⁸O Isotope Exchange: Another technique involves running the enzymatic reaction in H₂¹⁸O-enriched water. If the catalytic mechanism involves the formation of a covalent enzyme-bound intermediate or a tetrahedral intermediate that can exchange with water, the ¹⁸O isotope can be incorporated into the substrate or products. Studies have shown that HIV-1 protease can catalyze the exchange of an ¹⁸O atom from H₂¹⁸O into the carboxyl group of the cleaved N-terminal product (Ac-Ser-Gln-Asn-Tyr). This finding provides strong evidence for the formation of a kinetically competent, enzyme-bound amide hydrate (B1144303) (tetrahedral) intermediate during catalysis.

NMR Spectroscopy with Labeled Peptides: While not specific to this peptide, broader mechanistic studies use peptides synthesized with ¹³C or ¹⁵N labeled amino acids at specific positions. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can then be used to monitor the chemical environment of these specific atoms during binding and catalysis, providing detailed structural and dynamic information about the enzyme-substrate complex. nih.gov This can help elucidate how the substrate binds and how the conformational changes in the enzyme, such as the closing of the flexible "flap" regions, contribute to catalysis. mdpi.com

Advances and Future Perspectives in Hiv 1 Protease Substrate Research

Integration of Biophysical Techniques for Substrate-Enzyme Complex Analysis.

The study of the interaction between HIV-1 protease and its substrates, such as Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, relies heavily on a variety of biophysical techniques. These methods provide high-resolution structural and thermodynamic data, which are crucial for a detailed understanding of the binding and cleavage mechanisms.

X-ray crystallography has been instrumental in revealing the three-dimensional structures of HIV-1 protease in complex with substrate analogs and inhibitors. These studies have shown how substrates bind within the active site cleft and how the flexible "flap" regions of the enzyme close over the bound peptide. rutgers.edu

Nuclear Magnetic Resonance (NMR) spectroscopy complements crystallographic data by providing information about the dynamics of the enzyme-substrate complex in solution. NMR can track changes in the protein's structure and dynamics upon substrate binding and can help to identify the specific residues involved in the interaction.

Isothermal Titration Calorimetry (ITC) is used to measure the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This information is vital for understanding the driving forces behind substrate recognition and for the rational design of tighter-binding inhibitors. nih.gov For instance, ITC has been used to demonstrate that the binding of some peptide substrates to an inactivated form of HIV-1 protease is an entropically driven process. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is another powerful technique for studying protease activity in real-time. By labeling a substrate peptide with a FRET donor and acceptor pair, the cleavage of the peptide by the protease can be monitored by a change in fluorescence, allowing for detailed kinetic analysis.

These biophysical approaches, when used in combination, provide a comprehensive picture of the molecular events that govern HIV-1 protease function.

Computational Modeling and Molecular Dynamics Simulations of this compound Binding and Catalysis.

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for investigating the binding and catalytic mechanisms of HIV-1 protease at an atomic level. These simulations can model the dynamic behavior of the enzyme-substrate complex over time, providing insights that are often inaccessible through experimental techniques alone.

MD simulations of HIV-1 protease with model substrates, including those with sequences similar to this compound, have been performed to study the stability of the enzyme-substrate complex and the role of key active site residues. nih.gov For example, simulations have explored the stability of a proton shared between the two catalytic aspartic acid residues (Asp25 and Asp125), a key feature of the proposed catalytic mechanism. nih.gov These studies have shown that the proton can maintain a stable position, coordinated with the catalytic aspartates and the carbonyl oxygen of the scissile bond in the substrate. nih.gov

Furthermore, computational approaches are used to predict the binding affinities of different peptide sequences and to design novel substrates or inhibitors with enhanced properties. nih.gov By modeling the interactions between the peptide and the protease, researchers can identify modifications that are likely to improve binding or alter cleavage efficiency. nih.gov

| Parameter | Molecular Dynamics Simulation Details | Reference |

| System | HIV-1 Protease with model peptide substrate | nih.gov |

| Simulation Length | 30 ps (united-atom), 40 ps (all-atom) | nih.gov |

| Key Finding | A proton can be stably held between the catalytic aspartates, supporting its role in catalysis. | nih.gov |

| System | Unbound HIV-1 Protease | nih.gov |

| Simulation Length | up to 200 ps | nih.gov |

| Key Finding | Flap regions are more flexible in solution and contract toward the active site compared to the crystalline state. | nih.gov |

This table presents illustrative data from published molecular dynamics simulations on HIV-1 protease and its substrates.

Design of Next-Generation Peptidomimetic Substrates for Enhanced Protease Profiling and Specificity Studies.

The natural peptide substrate this compound serves as a template for the design of modified, next-generation substrates. These "peptidomimetic" substrates incorporate non-natural amino acids or altered chemical bonds to probe the enzyme's specificity and to develop tools for research and diagnostics. nih.gov

One key application of peptidomimetic substrates is in protease profiling . By systematically varying the amino acid residues at each position of the substrate and measuring the cleavage efficiency, researchers can create a detailed map of the protease's substrate specificity. nih.gov This information is invaluable for predicting which viral and host proteins might be targeted by the protease and for understanding the molecular basis of drug resistance, which often involves mutations that alter substrate recognition. nih.gov

Another important goal is the development of non-cleavable substrate analogs . By replacing the scissile Tyr-Pro peptide bond with a non-hydrolyzable mimic, it is possible to create molecules that bind tightly to the active site but are not cleaved. These are essential tools for structural studies, such as X-ray crystallography, as they can trap the enzyme in a substrate-bound conformation. The development of the first-in-class HIV protease inhibitor, saquinavir, was inspired by the Tyr-Pro cleavage site, replacing the scissile bond with a non-cleavable hydroxyethylamine transition state mimetic. nih.gov

Furthermore, peptidomimetic substrates can be designed to be more stable against degradation by other proteases, which is a common problem when working with natural peptides in biological samples. nih.gov This enhanced stability makes them more robust tools for in vitro assays and potentially for in vivo imaging applications.

The design of these advanced substrates is often guided by computational modeling and the structural information obtained from biophysical studies. nih.gov This rational design approach accelerates the development of new and improved tools for studying HIV-1 protease.

Contribution of Substrate-Based Research to Understanding Retroviral Enzyme Biology and Pathogen Mechanisms.

Research focused on substrates like this compound has profoundly impacted our understanding of retroviral biology and the mechanisms of pathogenesis. nih.gov The study of how HIV-1 protease recognizes and cleaves specific peptide sequences is central to understanding the viral maturation process. nih.gov

Viral Maturation: The cleavage of the Gag and Gag-Pol polyproteins by the protease is a highly ordered and specific process. Studies on various substrates have revealed that the rate and order of cleavage at different sites are critical for the correct assembly of the viral core and the formation of an infectious particle. The HIV-1 protease is unique in its ability to cleave target sites next to hydrophobic amino acids or next to proline, and understanding the specificity for these different sites provides insight into the regulation of viral assembly. nih.gov

Drug Resistance: The development of resistance to protease inhibitors is a major challenge in HIV therapy. Resistance mutations often occur in the protease enzyme itself, altering its shape and its interactions with inhibitors. However, these mutations must also allow the protease to continue processing its natural substrates. By studying how resistant protease variants interact with substrates, researchers can understand the molecular mechanisms of resistance and design new inhibitors that are less susceptible to these mutations. nih.gov

Therapeutic Strategies: The fundamental knowledge gained from substrate-based research was the bedrock for the development of protease inhibitors, a cornerstone of highly active antiretroviral therapy (HAART). nih.gov By mimicking the structure of the protease's substrates, these drugs act as competitive inhibitors, blocking the active site and preventing polyprotein cleavage. nih.gov The specificity of the protease for unusual sequences like Tyr-Pro, which are not commonly cleaved by human proteases, was a key factor in the successful design of specific, non-toxic drugs. nih.gov

Q & A

Q. What is the primary biochemical application of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 in HIV-1 research?

This peptide serves as a substrate for HIV-1 protease in hydrolysis assays, enabling quantification of protease inhibition efficacy. Researchers monitor cleavage rates to evaluate inhibitor potency, such as Darunavir or Fosamprenavir, by measuring residual substrate or product formation .

Q. What storage conditions are required to maintain the stability of this compound?

The peptide should be stored as a lyophilized powder at -20°C for up to 3 years. Reconstituted solutions in solvents (e.g., DMSO or PBS) require storage at -80°C for 6 months or -20°C for 1 month. Avoid freeze-thaw cycles to prevent degradation .

Q. How can researchers verify the purity and integrity of this compound prior to experimental use?

Analytical methods include reverse-phase HPLC (≥95% purity check) and mass spectrometry (MS) to confirm molecular weight (846.93 g/mol) and sequence integrity. Peptide batches with impurities >5% may skew kinetic data and should be discarded .

Advanced Research Questions

Q. How can substrate concentration be optimized in kinetic assays to account for HIV-1 protease variability?

Perform Michaelis-Menten kinetics by testing substrate concentrations from 0.1× to 10× the estimated K_m. Plot initial velocity (V_0) versus [S] to determine K_m and V_max. For this compound, typical working concentrations range 10–100 μM, adjusted based on enzyme activity (e.g., 0.1–1 nM protease) .

Q. What experimental controls are critical when observing contradictory cleavage rates across assay replicates?

Include:

- Positive control : A known inhibitor (e.g., 5 μM Darunavir) to confirm protease activity suppression.

- Negative control : Assay buffer without protease to rule out non-enzymatic hydrolysis.

- Internal standard : Fluorescent substrates (e.g., Arg-Val-(Nle-p-nitro)-Phe-Glu-Ala-Nle-NH2) to normalize inter-run variability .

Q. How can researchers integrate this compound into fluorescence-based protease activity assays?

Pair the peptide with Förster Resonance Energy Transfer (FRET) tags or quencher-dye systems (e.g., DABCYL/EDANS). Cleavage by HIV-1 protease disrupts FRET, generating a measurable signal. Optimize emission/excitation wavelengths (e.g., 340 nm/490 nm for EDANS) and validate against HPLC-based quantification .

Q. What strategies mitigate cross-reactivity when testing HIV-1 protease inhibitors with related viral proteases (e.g., HIV-2)?

Perform selectivity assays using parallel substrates (e.g., HIV-2-specific peptides) and compare IC₅₀ values. Competitive inhibition studies with this compound and mutant proteases (e.g., D25N catalytically inactive) can isolate target-specific effects .

Q. How should researchers resolve discrepancies between in vitro and cell-based assays using this substrate?

Cell-based systems may introduce variables like membrane permeability or off-target interactions. Validate results with:

- Protease overexpression models : Transfect cells with HIV-1 protease and quantify cleavage via Western blot.

- Pharmacokinetic modifiers : Use efflux pump inhibitors (e.g., Verapamil) to enhance intracellular substrate retention .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.